Difluorodimethylsilane
Overview
Description
Difluorodimethylsilane is a chemical compound with the molecular formula C2H6F2Si . It has an average mass of 96.151 Da and a monoisotopic mass of 96.020683 Da .
Synthesis Analysis
While specific synthesis methods for Difluorodimethylsilane were not found in the search results, it’s worth noting that chemical synthesis analysis and pathway design have been transformed from a complex problem to a regular process of structural simplification . This is largely due to the idea of retrosynthetic analysis, which was introduced in the 1960s .Molecular Structure Analysis
The molecular structure of Difluorodimethylsilane consists of two carbon ©, six hydrogen (H), two fluorine (F), and one silicon (Si) atoms .Physical And Chemical Properties Analysis
Difluorodimethylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 4.7±8.0 °C at 760 mmHg, and a vapour pressure of 1545.2±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 24.3±3.0 kJ/mol and a flash point of -43.4±18.4 °C . The index of refraction is 1.302 .Scientific Research Applications
- Summary of the Application : Silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Results or Outcomes : Functionalized silica nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment . The role of the surface modification step on the various properties of the silica surface has been demonstrated .
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Fluorinated Metal–Organic Frameworks (F-MOFs)
- Summary of the Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The interest in these materials is rapidly moving towards their application in industry and real life .
- Methods of Application or Experimental Procedures : F-MOFs are compounds containing fluorine atoms in their framework and they can be based on fluorinated metallic or semi-metallic anionic clusters or fluorinated organic linkers . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
- Results or Outcomes : The application fields of F-MOFs, especially in sustainability related issues, such as harmful gas sorption and separation, will also be discussed .
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- Summary of the Application : The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research . This atomic group consists of carbon, two fluorine atoms and a hydrogen atom .
- Methods of Application or Experimental Procedures : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . Using the new method, the difluoromethyl group can be introduced either at the meta-position (two atoms away from the nitrogen) or at the para-position (three atoms away from the nitrogen) .
- Results or Outcomes : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .
-
Fluorinated Metal–Organic Frameworks (F-MOFs)
- Summary of the Application : F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The interest in these materials is rapidly moving towards their application in industry and real life .
- Methods of Application or Experimental Procedures : F-MOFs are compounds containing fluorine atoms in their framework and they can be based on fluorinated metallic or semi-metallic anionic clusters or fluorinated organic linkers . The nature of a covalent C–F bond in terms of length, charge separation and dipole moment sensibly differs from that of a partly ionic M–F (M = metal) one so that the two classes of materials have different properties and they find various application fields .
- Results or Outcomes : The application fields of F-MOFs, especially in sustainability related issues, such as harmful gas sorption and separation, will also be discussed .
-
- Summary of the Application : The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research . This atomic group consists of carbon, two fluorine atoms and a hydrogen atom .
- Methods of Application or Experimental Procedures : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . Using the new method, the difluoromethyl group can be introduced either at the meta-position (two atoms away from the nitrogen) or at the para-position (three atoms away from the nitrogen) .
- Results or Outcomes : The study shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .
Safety And Hazards
Future Directions
While specific future directions for Difluorodimethylsilane were not found in the search results, it’s worth noting that there is a current gap between industrial needs and academic research in designing high-performance thin-film composite (TFC) membranes . Future research directions for advancing IP-based fabrication processes are being explored .
properties
IUPAC Name |
difluoro(dimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F2Si/c1-5(2,3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRDNAZMVAXXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059861 | |
Record name | Silane, difluorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Compressed gas or liquid with an acrid odor of hydrogen fluoride; [Gelest MSDS] | |
Record name | Difluorodimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13145 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Difluorodimethylsilane | |
CAS RN |
353-66-2 | |
Record name | Difluorodimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, difluorodimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, difluorodimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, difluorodimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluorodimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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